![molecular formula C21H19N3OS4 B14254727 4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine CAS No. 189329-19-9](/img/structure/B14254727.png)
4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine is a complex organic compound characterized by the presence of benzothiazole groups and a morpholine ring.
Vorbereitungsmethoden
The synthesis of 4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine involves multiple steps. One common method includes the reaction of 1,3-benzothiazole-2-thiol with an appropriate alkylating agent to form the intermediate compound. This intermediate is then reacted with morpholine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The benzothiazole groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfur atoms. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function. The compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine can be compared with other sulfur-containing compounds, such as:
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine: Similar in structure but with a cyclohexane ring instead of a morpholine ring.
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-methyl-2-propanamine: Contains a propanamine group instead of a morpholine ring
Eigenschaften
CAS-Nummer |
189329-19-9 |
|---|---|
Molekularformel |
C21H19N3OS4 |
Molekulargewicht |
457.7 g/mol |
IUPAC-Name |
4-[1,1-bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine |
InChI |
InChI=1S/C21H19N3OS4/c1-14(24-10-12-25-13-11-24)19(28-20-22-15-6-2-4-8-17(15)26-20)29-21-23-16-7-3-5-9-18(16)27-21/h2-9H,10-13H2,1H3 |
InChI-Schlüssel |
VWPOIFBESWZNAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(SC1=NC2=CC=CC=C2S1)SC3=NC4=CC=CC=C4S3)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
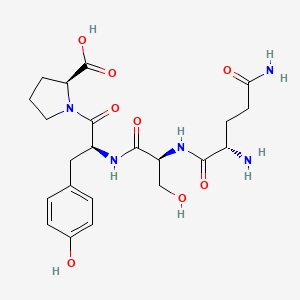
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
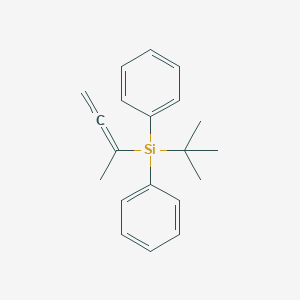
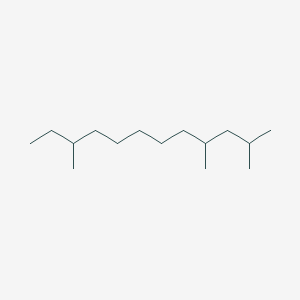
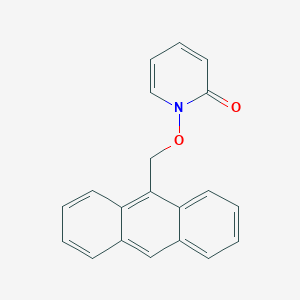

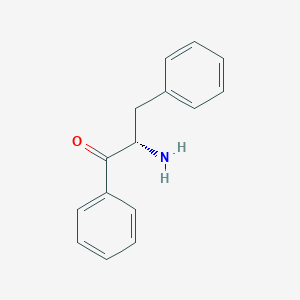
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
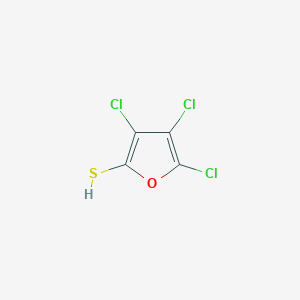
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
